ZK824859
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Overview
Description
ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). It has shown significant potency with IC50 values of 79 nM for human urokinase plasminogen activator, 1580 nM for tissue plasminogen activator, and 1330 nM for plasmin
Scientific Research Applications
ZK824859 has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study enzyme kinetics and reaction mechanisms.
Biology: Employed in biological studies to investigate the role of urokinase plasminogen activator in cellular processes.
Mechanism of Action
Target of Action
The primary target of ZK824859 is the urokinase plasminogen activator (uPA), a serine protease that plays a key role in various biological processes . This compound is a selective inhibitor of uPA, with IC50s of 79 nM for human uPA . It also interacts with tissue plasminogen activator (tPA) and plasmin, but with less potency .
Mode of Action
This compound selectively inhibits the urokinase plasminogen activator (uPA), thereby preventing the conversion of plasminogen to plasmin . This inhibition disrupts the extracellular proteolytic cascades initiated by uPA, which are involved in various biological processes .
Biochemical Pathways
The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis . By inhibiting uPA, this compound affects these pathways and their downstream effects .
Pharmacokinetics
This compound is orally available, indicating good absorption in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of uPA-mediated processes. By inhibiting uPA, this compound prevents the conversion of plasminogen to plasmin, thereby disrupting the proteolytic cascades that contribute to various pathological conditions .
Preparation Methods
The synthesis of ZK824859 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both free base and hydrochloride forms . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ZK824859 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Comparison with Similar Compounds
ZK824859 is unique due to its high selectivity and potency as a urokinase plasminogen activator inhibitor. Similar compounds include:
ZK824190 hydrochloride: Another selective urokinase plasminogen activator inhibitor with comparable biological activity.
Benzamidine hydrochloride: A known inhibitor of serine proteases, including urokinase plasminogen activator.
Antipain: A protease inhibitor that targets various proteases, including urokinase plasminogen activator
Properties
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNXUNVHFJANHX-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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